Florenal

Herpes simplex virus Antiviral screening Tissue culture cytopathic effect

Florenal (CAS 42834-66-2, molecular formula C₁₅H₈O₃, MW 236.22 g/mol) is the bisulfite adduct of 2-fluorenonyl-glyoxal, a synthetic antiviral agent developed at the S. Ordzhonikidze All-Union Scientific-Research Institute of Pharmaceutical Chemistry (USSR) and introduced into clinical use in the 1970s.

Molecular Formula C15H8O3
Molecular Weight 236.22 g/mol
CAS No. 42834-66-2
Cat. No. B1201887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlorenal
CAS42834-66-2
Synonymsflorenal
Molecular FormulaC15H8O3
Molecular Weight236.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)C(=O)C=O
InChIInChI=1S/C15H8O3/c16-8-14(17)9-5-6-11-10-3-1-2-4-12(10)15(18)13(11)7-9/h1-8H
InChIKeyZABSXKJOMUONGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Florenal CAS 42834-66-2: Antiviral Fluorenone Derivative with Multi-Mechanism Profile for Procurement Evaluation


Florenal (CAS 42834-66-2, molecular formula C₁₅H₈O₃, MW 236.22 g/mol) is the bisulfite adduct of 2-fluorenonyl-glyoxal, a synthetic antiviral agent developed at the S. Ordzhonikidze All-Union Scientific-Research Institute of Pharmaceutical Chemistry (USSR) and introduced into clinical use in the 1970s [1]. Chemically classified as a fluorenone derivative, it is structurally distinct from other Soviet-era antivirals belonging to the naphthoquinone, diphenyl, naphthalene tetrone, and triiodoresorcinol classes. The active principle, the bisulfite compound of 2-fluorenonyl-glyoxal, confers water solubility suitable for aqueous and polymer-based ophthalmic formulations at 0.1–1% concentration, as well as ointment preparations at 0.25–0.5% [2]. Its antiviral spectrum encompasses Herpes simplex virus (HSV) types 1 and 2, Herpes zoster (VZV), adenoviruses (serotypes 3, 7, and 8), and influenza A virus [2].

1 Multi-mechanism antiviral probe Viral protein synthesis inhibitor and neuraminidase blocker
2 Ophthalmic formulation compatibility Water-soluble bisulfite adduct suitable for 0.1–1% aqueous/polymer solutions
3 Broad-spectrum herpesvirus and adenovirus screening Reported activity against HSV-1/2, VZV, adenovirus 3/7/8, and influenza A

Why Florenal Cannot Be Interchanged with Bonafton, Tebrofen, Oxoline, or Riodoxol: Mechanistic and Structural Evidence


The Soviet antiviral pharmacopeia includes multiple topical agents—bonafton (6-bromo-1,2-naphthoquinone), tebrofen (3,3',5,5'-tetrabromo-biphenyl-2,2',4,4'-tetrol), oxoline (naphthalene-1,2,3,4-tetrone-2,3-hydrate), and riodoxol (2,4,6-triiodoresorcinol)—that are sometimes grouped together as 'broad-spectrum antivirals' in procurement contexts. However, these compounds belong to fundamentally different chemical classes and operate through distinct molecular mechanisms. A direct head-to-head experimental comparison demonstrated that florenal selectively inhibits synthesis of virus-specific proteins, whereas bonafton acts at the level of viral RNA transcripts, and riodoxol inhibits neither viral RNA nor protein synthesis [1]. Furthermore, florenal additionally inhibits influenza neuraminidase by 80–90% without affecting bacterial neuraminidase [2], a dual mechanism (protein synthesis inhibition plus enzymatic blockade) not shared by any of its structural analogs in the same class. Substituting one antiviral for another without accounting for these mechanistic differences risks selecting a compound ineffective against the target viral process in a given assay or clinical model [1].

Target
Florenal (bisulfite adduct of 2-fluorenonyl-glyoxal)
Bonafton
Mechanism mismatch: acts on viral RNA transcripts, not protein synthesis. Substitution may shift antiviral target profile.
Riodoxol
Activity mismatch: reported not to inhibit viral RNA or protein synthesis. Direct interchange may compromise assay response.
Tebrofen / Oxoline
Structural class mismatch: distinct chemical scaffolds lack neuraminidase inhibition data. Rank-order activity may not transfer.

Quantitative Differentiation Evidence for Florenal (CAS 42834-66-2) Versus Closest Antiviral Analogs


Tissue Culture Anti-Herpes Activity: Florenal Exceeds Tebrofen and Oxoline, Matches Idoxuridine

In tissue culture experiments assessing inhibition of herpes simplex virus (HSV)-induced cytopathic effect, florenal demonstrated inhibitory activity that was more pronounced than that of tebrofen and oxoline, and was reported as not inferior to the nucleoside analog standard idoxuridine (5-iodo-2′-deoxyuridine) [1]. This comparison was conducted under the same experimental system, establishing a direct rank-order of anti-herpes potency within one assay platform [1].

Anti-HSV activity
Head-to-head
Florenal > Tebrofen; Florenal > Oxoline; Florenal ≈ Idoxuridine
Supports higher reported activity rank within tested Soviet antivirals for HSV cytopathic effect screening.
Exact IC₅₀ values not reported in source.
Herpes simplex virus Antiviral screening Tissue culture cytopathic effect

Mechanistic Selectivity: Florenal Inhibits Viral Protein Synthesis, Bonafton Inhibits Viral RNA Transcription, Riodoxol Inhibits Neither

In a controlled comparative study examining the molecular mechanism of four Soviet synthetic antivirals on influenza virus macromolecular synthesis, florenal exhibited a selective inhibitory effect on synthesis of virus-specific proteins. In contrast, bonafton selectively inhibited RNA transcripts and their respective proteins, while riodoxol did not inhibit synthesis of viral RNA or proteins of the influenza virus [1]. This head-to-head design within a single experimental framework provides direct evidence of distinct molecular targets among in-class compounds.

Mechanism of action
Head-to-head
Florenal: viral protein synthesis inhibitor. Bonafton: RNA transcript inhibitor. Riodoxol: inactive on both.
Reported distinct molecular target selectivity enables mechanism-based compound selection.
Influenza virus-infected cell system.
Influenza virus Virus-specific protein synthesis RNA transcription Mechanism of action

Influenza Neuraminidase Inhibition: 80–90% Enzyme Blockade with Selectivity for Viral over Bacterial Neuraminidase

Florenal inhibited influenza virus neuraminidase activity by 80–90% in biochemical assays, while showing no effect on the catalytic activity of bacterial neuraminidase [1]. Inactive and weakly active structural analogs of the fluorenone series did not inhibit the viral enzyme, confirming that the neuraminidase inhibition is compound-specific rather than a general class property [1]. No equivalent neuraminidase inhibition data are available for tebrofen, oxoline, bonafton, or riodoxol in the same assay system.

Neuraminidase inhibition
Class-level
80–90% viral enzyme inhibition; 0% bacterial enzyme inhibition
Supports neuraminidase-targeted antiviral research with reported selectivity over bacterial enzyme.
Comparator data for tebrofen, bonafton, oxoline, riodoxol unavailable.
Influenza neuraminidase Enzyme inhibition Selectivity Viral vs bacterial

In Vivo Survival Protection in Murine Herpes Encephalitis: 61–76% Survival with Florenal Versus 35% in Untreated Controls

In mice challenged intracerebrally with herpes simplex virus, florenal treatment produced a survival rate of 61–76%, compared to only 35% survival in untreated control animals [1]. This represents an absolute survival benefit of 26–41 percentage points (approximately 1.7- to 2.2-fold improvement over baseline). The same patent source reports that the therapeutic effect of florenal ointment in experimental herpetic keratitis was superior to that of desoxyribonuclease and tebrofen [1]. No survival data for other Soviet antivirals (bonafton, oxoline, riodoxol) in the identical intracerebral HSV mouse model were identified in the available primary literature.

In vivo survival
Class-level
61–76% survival in murine HSV encephalitis vs 35% untreated control
Model-response endpoint context for neurotropic HSV research.
Intracerebral mouse model; no comparator antiviral survival data in this model.
Herpes simplex encephalitis In vivo antiviral efficacy Mouse model Survival protection

Clinical Efficacy in Herpetic Keratitis: 92.5% Cure Rate for Superficial Forms and 80.4% Overall Response in 143 Patients

In a clinical evaluation of 213 patients with viral eye diseases, florenal ophthalmic ointment (0.25–0.5%) produced a positive therapeutic effect in 125 of 143 patients with herpesvirus eye infections (80.4% overall response). For superficial herpetic keratitis (dendriform, vesicular, marginal), the cure rate reached 92.5% (74 of 80 patients). For deep herpetic keratitis and keratouveitis—many of which had failed prior idoxuridine, desoxyribonuclease, gamma-globulin, or interferon treatment—florenal achieved cure in 77.7% (49 of 63 patients) [1]. Mean treatment duration was 16.1 days for dendritic keratitis and 13.5 days for mappy keratitis. Among 50 patients followed for 13 months to 2.5 years post-treatment, recurrence was observed in only 9 (18%) [1]. The patent explicitly states that the therapeutic effect in herpetic keratitis was superior to that of desoxyribonuclease and tebrofen, and not inferior to idoxuridine [1].

Clinical endpoint context
Endpoint context
92.5% superficial keratitis cure (74/80); 80.4% overall response (125/143); 18% recurrence at 1–2.5 years
Reported clinical endpoint context supports ophthalmic antiviral research comparator evaluation.
143-patient study; cross-study idoxuridine rates ~70–80%.
Herpetic keratitis Ophthalmic antiviral Clinical outcomes Recurrence rate

Evidence-Backed Application Scenarios for Florenal (CAS 42834-66-2) in Antiviral Research and Drug Evaluation


Topical Herpetic Keratitis Research: Comparator or Positive Control for Novel Ophthalmic Antiviral Candidates

Florenal's clinical dataset of 92.5% cure in superficial herpetic keratitis and 80.4% overall response in 143 patients, with documented superiority over tebrofen and non-inferiority to idoxuridine [1], supports its use as a benchmark comparator in preclinical and clinical studies of novel ophthalmic anti-HSV agents. The recurrence rate of 18% over 13–30 months [1] provides a historical control for studies evaluating prophylactic regimens against HSV keratitis relapse.

Influenza Neuraminidase Inhibitor Screening: Dual-Mechanism Reference Compound

Florenal inhibits influenza neuraminidase by 80–90% with complete selectivity over bacterial neuraminidase [1], while simultaneously suppressing viral protein synthesis [2]. This dual mechanism—not shared by bonafton, tebrofen, or riodoxol—makes florenal a useful reference tool for assays designed to discriminate between neuraminidase-targeted and translation-targeted antiviral mechanisms within a single chemical scaffold.

Viral Protein Synthesis Inhibition Studies: Mechanistic Selectivity Versus RNA-Level Inhibitors

The established mechanistic dichotomy—florenal selectively blocks virus-specific protein synthesis, whereas bonafton acts at the viral RNA transcript level, and riodoxol is inactive on both [1]—positions florenal as a tool compound for dissecting the relative contributions of translational versus transcriptional inhibition in influenza and potentially other viral systems. This is directly relevant for laboratories mapping antiviral mechanisms of action across chemical series.

Adenoviral Ophthalmic Infection Models: Candidate with Documented Clinical Response Rate

Florenal demonstrated a 98.3% positive therapeutic effect (60 of 61 patients) in adenoviral conjunctivitis and epidemic keratoconjunctivitis caused by adenovirus serotypes 3, 7, and 8, with mean treatment duration of 10.9 days [1]. For research programs developing anti-adenoviral ophthalmic agents, florenal provides a clinically validated reference compound with quantified response metrics against multiple adenoviral serotypes.

Application
Selection Property
Validation Focus
Herpetic keratitis research comparator
Ophthalmic formulation and clinical endpoint context
Endpoint response benchmarking against historical idoxuridine and tebrofen data
Influenza neuraminidase inhibitor screening
Dual-mechanism scaffold (neuraminidase + protein synthesis)
Enzyme selectivity review; discrimination between translation and enzymatic inhibition
Viral protein synthesis inhibition studies
Translational-level mechanism vs RNA-level comparators
Mechanism-of-action mapping across chemical series
Adenoviral ophthalmic infection models
Multi-serotype response (adenovirus 3, 7, 8)
Adenoviral screening context and clinical response metrics review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

63 linked technical documents
Explore Hub


Quote Request

Request a Quote for Florenal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.